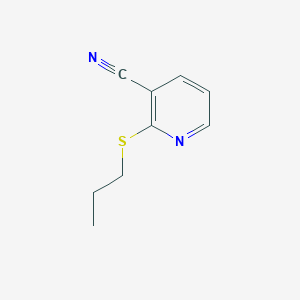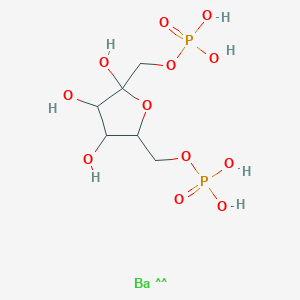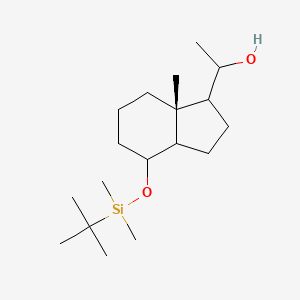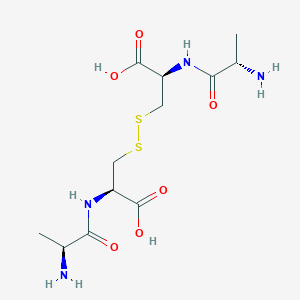
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TETRAKIS(2-OCTYLDODECYLOXY)SILANE, tech-95 is an organosilicon compound with the chemical formula C80H164O4Si. It is a colorless liquid known for its low volatility and high thermal stability at room temperature . This compound is primarily used as a chemical intermediate in various research and industrial applications.
准备方法
The synthesis of TETRAKIS(2-OCTYLDODECYLOXY)SILANE involves the reaction of silicon tetrachloride with 2-octyldodecanol in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the process. The general reaction scheme is as follows:
SiCl4+4C20H42O→Si(OC20H42)4+4HCl
In industrial settings, the production of TETRAKIS(2-OCTYLDODECYLOXY)SILANE may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the synthesis process.
化学反应分析
TETRAKIS(2-OCTYLDODECYLOXY)SILANE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and alcohols.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes.
科学研究应用
TETRAKIS(2-OCTYLDODECYLOXY)SILANE is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of surfaces for biological assays and in the preparation of biocompatible materials.
Medicine: It is used in the development of drug delivery systems and in the synthesis of medical-grade silicones.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent thermal stability and low volatility.
作用机制
The mechanism of action of TETRAKIS(2-OCTYLDODECYLOXY)SILANE involves its ability to form stable siloxane bonds. The compound reacts with water or other nucleophiles to form silanols, which can further condense to form siloxane networks. These networks provide structural integrity and stability to the materials in which they are incorporated.
相似化合物的比较
TETRAKIS(2-OCTYLDODECYLOXY)SILANE is unique due to its long alkyl chains, which impart hydrophobicity and thermal stability. Similar compounds include:
TETRAKIS(2-HEXYLDECYLOXY)SILANE: This compound has shorter alkyl chains, resulting in different physical properties.
TETRAKIS(2-DODECYLOXY)SILANE: This compound has even shorter alkyl chains, leading to lower thermal stability compared to TETRAKIS(2-OCTYLDODECYLOXY)SILANE.
The uniqueness of TETRAKIS(2-OCTYLDODECYLOXY)SILANE lies in its combination of long alkyl chains and silicon-oxygen bonds, which provide a balance of hydrophobicity and stability.
属性
CAS 编号 |
151395-68-5 |
|---|---|
分子式 |
C80H164O4Si |
分子量 |
1218.24126 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












